N-(3-chloro-4-methylphenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C17H18ClNO4
. - It features a chloro-substituted phenyl ring, a triazole ring, and a sulfanyl group.
- The compound’s systematic name reflects its substituents and functional groups.
- It may have applications in various fields due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- Industrial production methods are also scarce, as it falls into the category of rare and unique chemicals .
Chemical Reactions Analysis
- Without detailed information, we can infer potential reactions based on its functional groups.
- It likely undergoes substitution reactions (e.g., nucleophilic aromatic substitution) due to the chloro and sulfanyl groups.
- Common reagents could include nucleophiles (e.g., amines) and Lewis acids.
- Major products would depend on the specific reaction conditions.
Scientific Research Applications
- Research applications span various disciplines:
Chemistry: Investigating its reactivity, stability, and novel reactions.
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring potential therapeutic effects or toxicity.
Industry: Assessing its use as a precursor or intermediate in drug synthesis.
Mechanism of Action
- Unfortunately, the exact mechanism of action remains elusive.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Similar compounds are scarce, given its unique structure.
- we can explore related molecules, such as:
- N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(5-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide
Properties
Molecular Formula |
C23H23ClN4O3S |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23ClN4O3S/c1-14-3-5-16(12-18(14)24)25-21(29)13-32-23-27-26-22(28(23)17-6-7-17)15-4-8-19-20(11-15)31-10-2-9-30-19/h3-5,8,11-12,17H,2,6-7,9-10,13H2,1H3,(H,25,29) |
InChI Key |
FOHWDRJSEBRXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC5=C(C=C4)OCCCO5)Cl |
Origin of Product |
United States |
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